molecular formula C16H13ClN4O3 B2429895 2-chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1903243-07-1

2-chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2429895
CAS No.: 1903243-07-1
M. Wt: 344.76
InChI Key: NUKJJEGOFPZGOO-UHFFFAOYSA-N
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Description

2-Chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a novel chemical entity designed for research and development purposes. This compound features a complex molecular architecture incorporating both 1,2,4-oxadiazole and isoxazole heterocycles, which are privileged scaffolds in medicinal and agricultural chemistry. These structures are frequently explored for their potential to interact with various biological targets. Compounds with 1,2,4-oxadiazole moieties are investigated for a wide spectrum of biological activities. Research on analogous structures has demonstrated potential antifungal and insecticidal properties . The presence of the benzamide group is significant, as this functionality can form hydrogen bonds with target enzymes, a mechanism observed in several commercial fungicides and insecticides . Furthermore, molecular hybrids containing 1,2,4-oxadiazole rings are of significant interest in medicinal chemistry for the development of enzyme inhibitors, including 5-lipoxygenase activating protein (FLAP) inhibitors for anti-inflammatory applications and HSET inhibitors for antineoplastic therapies . This compound is intended for research use only and is a valuable tool for scientists in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and probing novel biological pathways. Researchers are advised to consult the product's Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-chloro-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3/c17-11-4-2-1-3-10(11)16(22)18-8-14-19-15(21-24-14)12-7-13(23-20-12)9-5-6-9/h1-4,7,9H,5-6,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKJJEGOFPZGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS No. 1903243-07-1) is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological properties, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClN4O3C_{16}H_{13}ClN_{4}O_{3}, with a molecular weight of 344.75 g/mol. The structure features a chlorobenzamide moiety linked to a cyclopropylisoxazole and an oxadiazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₃ClN₄O₃
Molecular Weight344.75 g/mol
CAS Number1903243-07-1

Antimicrobial Activity

Recent studies have indicated that compounds containing isoxazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown selective activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) demonstrating effective antibacterial potential against strains such as Bacillus subtilis and Staphylococcus aureus .

Anticancer Properties

Research has highlighted the anticancer potential of benzamide derivatives. In vitro assays have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and proliferation. Notably, compounds featuring the oxadiazole ring have been linked to enhanced cytotoxicity against human cancer cells .

The proposed mechanism of action for This compound involves the inhibition of specific enzymes or receptors involved in cell signaling pathways. For example, docking studies suggest that this compound may interact with protein targets associated with cancer progression or bacterial resistance mechanisms .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on a series of isoxazole derivatives demonstrated that modifications at specific positions significantly influenced their antibacterial activity. Compounds with halogen substitutions showed improved potency against Gram-positive bacteria .
  • Anticancer Activity : In another investigation, derivatives similar to this compound exhibited significant cytotoxic effects on pancreatic cancer cells. The study reported an IC50 value of approximately 10 µM, indicating strong potential for further development as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that the presence of both the isoxazole and oxadiazole rings is crucial for maintaining biological activity. Modifications to these rings can lead to enhanced efficacy or reduced toxicity profiles .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds similar to 2-chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide exhibit significant antimicrobial properties. Studies have shown effectiveness against a range of pathogens, including resistant strains of bacteria such as Staphylococcus aureus .
  • Cancer Research : The compound is being investigated for its potential role as an anticancer agent. Preliminary studies suggest that it may inhibit specific pathways involved in tumor growth and proliferation.
  • Inflammation Modulation : There is ongoing research into the anti-inflammatory properties of this compound, which could provide new therapeutic options for treating inflammatory diseases.

Agricultural Applications

  • Pesticide Development : The structural characteristics of this compound make it a candidate for developing new agrochemicals aimed at pest control. Its efficacy against plant pathogens is currently under investigation.
  • Herbicide Potential : Similar compounds have shown promise in selectively targeting weeds without harming crops, suggesting a potential application in herbicide formulation.

Materials Science

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties for specific applications in coatings or adhesives.
  • Nanotechnology : Research into the incorporation of this compound into nanomaterials could lead to advancements in drug delivery systems or biosensors.

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of related compounds:

  • A study evaluated the antimicrobial efficacy of various benzamide derivatives against Escherichia coli and Staphylococcus aureus, highlighting the importance of structural modifications for enhancing activity .
  • Another research article discussed the synthesis and biological evaluation of oxadiazole derivatives similar to this compound, demonstrating their potential as effective antimicrobial agents .

Preparation Methods

Esterification of 2-Chlorobenzoic Acid

The synthesis begins with esterification of 2-chlorobenzoic acid under acidic conditions:

Procedure
2-Chlorobenzoic acid (1.0 equiv) is refluxed with methanol (20 vol) and concentrated sulfuric acid (0.1 equiv) for 8–12 hours. Post-reaction, neutralization with NaHCO₃ followed by ethyl acetate extraction yields methyl 2-chlorobenzoate with 92% efficiency.

Key Data

Parameter Value
Temperature Reflux (64.7°C)
Reaction Time 8–12 hours
Yield 88–92%
Catalyst H₂SO₄

Amidation to Form 2-Chlorobenzamide

Conversion to the benzamide proceeds via aminolysis using ammonium hydroxide or substituted amines:

Optimized Conditions

  • Reagent : Methyl 2-chlorobenzoate (1.0 equiv), NH₃ (g) in THF
  • Catalyst : L-Proline (0.2 equiv)
  • Temperature : 70°C → 100°C (stepwise heating)
  • Yield : 79%

Construction of the 1,2,4-Oxadiazole Ring

Cyclization via Hydroxylamine Intermediate

The oxadiazole ring forms through a two-step sequence involving hydroxylamine coupling and acid chloride-mediated cyclization:

Step 1: Hydroxylamine Formation
Methyl 2-chloro-5-cyanobenzoate reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in alkaline methanol (pH 9–10) at 0–5°C for 2 hours.

Step 2: Acid Chloride Cyclization
The hydroxylamine intermediate is treated with 3,6-dichloropicolinoyl chloride (1.2 equiv) in toluene with triethylamine (2.0 equiv). Cyclization occurs at reflux (110°C) for 9 hours, achieving 75–79% yield.

Comparative Catalyst Screening

Entry Catalyst Temperature Profile Yield (%)
1 None 100°C, 11 hours <5
2 L-Proline 70°C → 100°C, 11 hours 79
3 DMAP 80°C, 9 hours 68

Data adapted from

Functionalization with 5-Cyclopropylisoxazol-3-yl Group

Synthesis of 5-Cyclopropylisoxazole-3-Carbonyl Chloride

The isoxazole moiety is prepared via cyclopropanation of propargyl amines followed by [3+2] cycloaddition:

Cyclopropanation

  • Substrate : Propargyl alcohol
  • Reagent : Diethylzinc (2.5 equiv), CH₂I₂ (1.5 equiv)
  • Conditions : –20°C → RT, 12 hours (78% yield)

Isoxazole Formation
Cyclopropylacetylene undergoes Huisgen cycloaddition with nitrile oxide generated in situ from chloroxime (Cl–C=N–O–) in dichloromethane at 0°C.

Coupling to Oxadiazole-Methyl Bridge

The final assembly employs nucleophilic acyl substitution:

Procedure

  • Oxadiazole-methyl intermediate (1.0 equiv) is treated with NaH (1.2 equiv) in DMF at 0°C.
  • 5-Cyclopropylisoxazole-3-carbonyl chloride (1.1 equiv) is added dropwise.
  • Reaction proceeds at 25°C for 6 hours (82% yield).

Purification
Crude product is recrystallized from ethanol/water (3:1) to afford white crystals (mp 142–144°C).

Critical Analysis of Methodological Advancements

Solvent Effects on Cyclization Efficiency

Polar aprotic solvents (DMF, DMSO) enhance oxadiazole ring closure by stabilizing transition states through dipole interactions. Toluene remains preferred for large-scale synthesis due to ease of removal.

Role of Organocatalysts

L-Proline accelerates imine formation during hydroxylamine synthesis, reducing reaction time from 24 hours to 11 hours while improving yields by 15–20%.

Temperature-Controlled Cyclopropanation

Maintaining –20°C during cyclopropanation minimizes side reactions (e.g., oligomerization), increasing isoxazole purity to >98%.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide?

Answer:
The synthesis typically involves multi-step reactions:

Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives (e.g., using EDCI/HOBt coupling agents) to form the 1,2,4-oxadiazole core .

Isoxazole Functionalization : Introduction of the 5-cyclopropylisoxazole moiety via Huisgen cycloaddition or nucleophilic substitution, requiring anhydrous conditions and catalysts like Cu(I) .

Benzamide Coupling : Reaction of the oxadiazole intermediate with 2-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in DMF) .
Key Considerations : Optimize reaction temperatures (often 80–120°C) and solvent systems (e.g., DMF, acetonitrile) to improve yields (>60%) and purity (>95%) .

Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems for this compound?

Answer:
Contradictions often arise due to:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .
  • Solubility Issues : Poor aqueous solubility may lead to false negatives; use co-solvents like DMSO (<0.1% v/v) or formulate as nanoparticles .
  • Metabolic Stability : Hepatic microsome assays (e.g., human vs. rodent) can yield divergent results; validate using LC-MS/MS to track metabolite profiles .
    Methodological Fixes :
  • Standardize assays with positive controls (e.g., known kinase inhibitors).
  • Perform dose-response curves (IC₅₀/EC₅₀) across 3+ independent replicates .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of oxadiazole and isoxazole rings (e.g., δ 8.2–8.5 ppm for oxadiazole protons) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS for purity (>98%) and molecular ion validation (e.g., [M+H]⁺ at m/z 429.1) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions stabilizing the oxadiazole core) .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding affinity to target proteins (e.g., kinases) and assess conformational stability of the cyclopropyl-isoxazole group .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–4) and reduce CYP450 inhibition risks .
  • Docking Studies : Identify critical residues in the target’s active site (e.g., ATP-binding pockets) to prioritize substituent modifications .

Basic: What are the stability challenges for this compound under physiological conditions?

Answer:

  • Hydrolytic Degradation : The oxadiazole ring is prone to hydrolysis at pH < 5; stability testing in simulated gastric fluid (pH 1.2) shows <50% degradation over 24 hours .
  • Photodegradation : Exposure to UV light (λ = 254 nm) induces decomposition; store in amber vials under inert gas .
  • Thermal Stability : Decomposes above 150°C; DSC/TGA analysis recommended for storage guidelines .

Advanced: How can researchers reconcile discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?

Answer:

  • 3D Spheroid Penetration : The compound’s hydrophobicity (logP ~3.5) may limit diffusion into spheroid cores; use fluorescence tagging (e.g., BODIPY derivatives) to track uptake .
  • Microenvironment Effects : Hypoxia in 3D models alters metabolic activity; pair cytotoxicity assays with Seahorse metabolic flux analysis .
  • EC₅₀ Adjustments : 3D models often require 5–10× higher concentrations for equivalent efficacy vs. 2D monolayers .

Basic: What in vitro assays are suitable for initial evaluation of this compound’s biological activity?

Answer:

  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant enzymes .
  • Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive pathogens (e.g., S. aureus) .
  • Cytotoxicity Screening : MTT/WST-1 assays in cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .

Advanced: What strategies mitigate off-target effects during mechanistic studies?

Answer:

  • Proteome Profiling : Use affinity-based pulldown assays with biotinylated analogs to identify non-target binding partners .
  • CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Dose Escalation : Establish a selectivity index (SI = IC₅₀ off-target / IC₅₀ on-target) ≥10 .

Basic: How should researchers handle solubility limitations in in vivo studies?

Answer:

  • Formulation Approaches : Use PEG-400/TPGS vehicles or liposomal encapsulation to enhance aqueous solubility .
  • Pharmacokinetic Profiling : Conduct IV/PO bioavailability studies in rodents with LC-MS quantification (Cmax, AUC₀–24h) .

Advanced: What structural analogs of this compound show improved target engagement, and how?

Answer:

  • Isoxazole Modifications : Replacing cyclopropyl with trifluoromethyl enhances metabolic stability (t₁/₂ increased from 2.1 to 4.8 hours) .
  • Oxadiazole Substitutions : 1,2,4-Oxadiazole-3-thione analogs show 10× higher affinity for PARP1 (Kd = 12 nM vs. 120 nM for parent compound) .

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